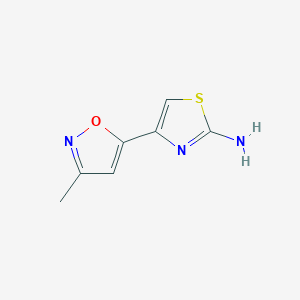
4-(3-Methylisoxazol-5-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It contains an isoxazole ring fused to a thiazole ring, and an amino group at the 2-position of the thiazole ring.
- Isoxazole derivatives are known for their diverse pharmacological properties, including hypoglycemic, analgesic, anti-inflammatory, antibacterial, anti-HIV, and anticancer activities .
- Thiazole compounds also exhibit versatile antineoplastic activities and inhibit enzymes involved in cell division .
4-(3-Methylisoxazol-5-yl)thiazol-2-amine: C8H8N4OS
.Preparation Methods
- The synthetic routes to obtain this compound involve reactions of key intermediates.
- For example, the key intermediate 3-amino-5-methylisoxazole can react with phthalic anhydride or maleic anhydride under different conditions to produce various isoxazole products.
- Schiff bases derived from 3-amino-5-methylisoxazole and different aldehydes can be condensed with thioglycolic acid to yield thiazolidin-4-one derivatives.
- Further condensation of Schiff bases with secondary amines leads to 5-substituted pyrazole derivatives .
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
4-(3-Methylisoxazol-5-yl)thiazol-2-amine: may undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- This compound finds applications in:
Chemistry: As a building block for drug development.
Biology: Investigating its effects on cellular processes.
Medicine: Potential anticancer properties.
Industry: Synthesis of novel compounds.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely involves interactions with molecular targets and signaling pathways related to cell growth and division.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, it’s essential to explore related compounds like 4-(4-Bromophenyl)-thiazol-2-amine and [4-(2-Amino-4-Methyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]- (3-Nitro-Phenyl)-Amine .
- Highlighting the uniqueness of 4-(3-Methylisoxazol-5-yl)thiazol-2-amine in terms of its structure, properties, and applications would be valuable.
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-6(11-10-4)5-3-12-7(8)9-5/h2-3H,1H3,(H2,8,9) |
InChI Key |
GGLUPOVMYMPJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















